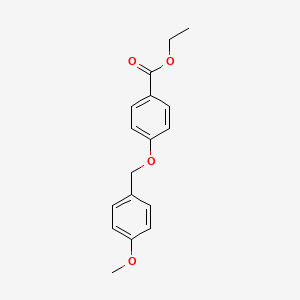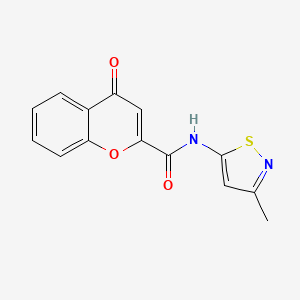![molecular formula C14H14ClN3O3 B3004818 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate CAS No. 956764-35-5](/img/structure/B3004818.png)
methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is a useful research compound. Its molecular formula is C14H14ClN3O3 and its molecular weight is 307.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aurora Kinase Inhibitor
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is explored as a compound in the context of Aurora kinase inhibitors, which are crucial in cancer treatment. It has potential applications in inhibiting Aurora A, a kinase implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Molecular Structure
The compound plays a role in the synthesis of various molecular structures. For instance, it's used in the production of chalcones, which undergo cyclocondensation reactions to produce bipyrazoles. These compounds show significant charge delocalization, which is important in the study of molecular interactions (Cuartas et al., 2017).
Fungicidal Activity
It has been used in the synthesis of compounds exhibiting fungicidal activities. For example, derivatives of this compound showed moderate activity against Rhizoctonia solani, a plant pathogen (Liu et al., 2014).
Antibacterial Properties
Several derivatives of this compound have been synthesized and evaluated for antibacterial activity. One specific derivative demonstrated significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Hydrogen-Bonded Molecular Structures
The compound contributes to the formation of complex hydrogen-bonded molecular structures. This is significant for understanding molecular electronic structures and interactions, especially in the field of crystallography (Portilla et al., 2007).
作用機序
Target of Action
Similar compounds have been known to participate in various chemical reactions such as suzuki–miyaura coupling and the synthesis of indole derivatives .
Mode of Action
It is known that similar compounds participate in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds . This reaction is facilitated by a metal catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been known to participate in the synthesis of indole derivatives , which play a significant role in cell biology and are used in the treatment of various disorders .
Result of Action
Similar compounds have shown potential anticonvulsant properties and have been used in the synthesis of biologically active compounds for the treatment of various disorders .
特性
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-18-13(15)11(14(20)16-8-10(19)21-2)12(17-18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJQTOFAONCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
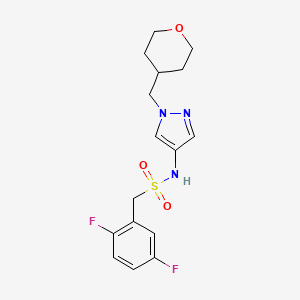
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)
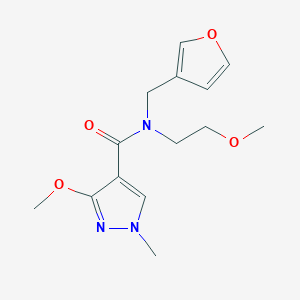


![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

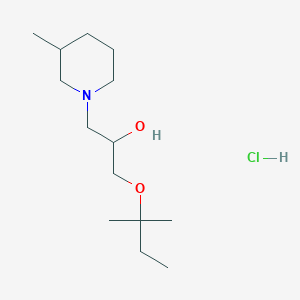
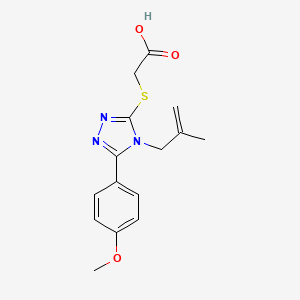
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)

